molecular formula C21H24O6 B171184 Fargesone A CAS No. 116424-69-2

Fargesone A

Cat. No.: B171184
CAS No.: 116424-69-2
M. Wt: 372.4 g/mol
InChI Key: COELSLLVNMRXHB-KYIFXELVSA-N
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Description

Fargesone A (C₂₁H₂₄O₆; molecular weight: 372.42) is a natural product isolated from Magnolia biondii (syn. Magnolia fargesii), a plant used in traditional Chinese medicine . It was first identified as a novel farnesoid X receptor (FXR) agonist through a high-throughput screen of 2,700 natural compounds . FXR is a nuclear receptor critical for regulating bile acid homeostasis, lipid metabolism, and inflammation, making it a therapeutic target for liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis (NASH) .

This compound activates FXR by binding to its ligand-binding domain, leading to upregulation of SHP (small heterodimer partner) and BSEP (bile salt export pump) mRNA, while suppressing CYP7A1 and CYP8B1 (key enzymes in bile acid synthesis) . In vivo studies demonstrated its efficacy in reducing liver inflammation and fibrosis in a murine bile duct ligation model, with favorable pharmacokinetic properties . A biomimetic total synthesis route was developed to address supply limitations, enabling scalable production for further research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Fargesone A has been achieved through a biomimetic approach. The synthesis involves nine steps starting from commercially available materials. The key steps include the formation of the core structure through cyclization reactions and subsequent functional group modifications .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited natural availability. The biomimetic synthesis route developed in the laboratory provides a scalable method to produce this compound for research purposes .

Chemical Reactions Analysis

Step 1: Palladium-Catalyzed α-Arylation

  • Reaction : Ketone 9 undergoes α-arylation using a palladium catalyst to form intermediate 12 .

  • Conditions : TIPS (triisopropylsilyl) protection of the phenol group ensures regioselectivity.

  • Yield : Conducted on a 20 g scale with high efficiency .

Step 2: Asymmetric Reduction via Kinetic Dynamic Resolution

  • Reaction : Ketone 12 is reduced enantioselectively to alcohol 13 .

  • Conditions : Utilizes a chiral catalyst to achieve 97% enantiomeric excess (ee).

  • Yield : 88% .

Step 3: Deprotection and Functionalization

  • Reaction : TIPS deprotection of 13 with TBAF (tetrabutylammonium fluoride) yields phenol 14 .

  • Subsequent Steps :

    • O-Allylation and TBS (tert-butyldimethylsilyl) protection to form 16 .

    • Claisen rearrangement of 16 produces intermediate 17 on a gram scale .

Step 4: Oxidative Dearomatization

  • Reaction : 17 undergoes oxidative dearomatization using lead(IV) acetate.

  • Conditions : Multiple cycles optimize yield by reducing undesired byproduct 18 .

  • Yield : 39% after three cycles .

Step 5: Biomimetic Cascade Reaction

  • Reaction : Treatment of intermediate 19 with HF initiates a cascade:

    • TBS deprotection.

    • Oxa-Michael addition to form the final polycyclic framework.

  • Outcome : Simultaneous generation of FA, fargesone B, and kadsurin A .

Oxidative Dearomatization

  • Mechanism : Pb(OAc)₄ facilitates the formation of a quinone methide intermediate, enabling dearomatization. Computational studies support a radical-based pathway .

  • Significance : Critical for constructing FA’s central bicyclic core.

Biomimetic Oxa-Michael Addition

  • Mechanism : The 7β-hydroxyl group attacks the α,β-unsaturated ketone, mimicking enzymatic Friedel-Crafts reactions in biosynthesis .

Synthetic Challenges and Solutions

Challenge Solution Outcome
Stereochemical controlKinetic dynamic resolution in Step 297% ee achieved
Low yield in dearomatizationCyclic reprocessing of byproduct 18 Improved cumulative yield (23% → 39%)
ScalabilityGram-scale Claisen rearrangement (Step 3)Enabled multi-gram synthesis of 17

Structural Modifications and Derivatives

While FA itself shows high FXR specificity, synthetic efforts have enabled the exploration of analogs:

  • Derivatization : Modifications at the 6α position (inspired by bile acid SAR) enhance binding affinity .

  • Hydrogen-Bonding Mutagenesis : H447F mutation in FXR abolishes FA’s activity, confirming direct receptor interaction .

Scientific Research Applications

Introduction to Fargesone A

This compound (FA) is a natural compound derived from the plant Magnolia fargesii, and it has garnered attention due to its role as a selective agonist of the Farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a critical role in regulating bile acid homeostasis and lipid metabolism, making FA a promising candidate for therapeutic interventions in liver diseases. This article explores the scientific research applications of this compound, highlighting its biological activity, potential therapeutic uses, and implications for drug development.

Chemical Properties and Mechanism of Action

This compound possesses a distinct polycyclic structure with five contiguous stereogenic centers, which contributes to its unique biological activity. Its mechanism of action primarily involves the activation of FXR, leading to enhanced transcriptional regulation of genes involved in bile acid synthesis and transport. In vitro studies have demonstrated that FA effectively activates FXR signaling pathways, resulting in the alleviation of hepatocyte lipid accumulation and cell death in an FXR-dependent manner .

Table 1: Comparison of this compound with Other FXR Agonists

CompoundStructure TypeBiological ActivityUnique Features
This compoundPolycyclic natural productFXR agonistUnique polycyclic framework
GuggulsteroneSteroidal compoundFXR agonistKnown cholesterol-lowering effects
Bile AcidsNatural metabolitesEndogenous FXR ligandsRegulate bile acid homeostasis
Obeticholic AcidSynthetic derivativeApproved for liver disease treatmentDesigned specifically as an FXR agonist

Liver Diseases

This compound's primary application lies in its potential to treat liver-related disorders such as cholestasis and non-alcoholic fatty liver disease (NAFLD). In vivo studies using mouse models have shown that FA can ameliorate pathological features associated with liver disorders. For instance, treatment with FA in bile duct ligation (BDL)-induced liver injury models resulted in reduced inflammation and fibrosis, indicating its therapeutic potential .

Drug Development

The limited availability of natural this compound due to poor yield from plant extraction has hindered its extensive biological evaluation. To address this, researchers have developed a biomimetic total synthesis method that allows for scalable production of FA. This synthetic route not only provides access to FA but also facilitates the generation of derivatives that may enhance its biological properties .

Case Studies

  • Liver Inflammation and Fibrosis : In a study involving BDL mouse models, FA treatment significantly reduced inflammatory infiltrates and collagen deposition compared to control groups. This suggests that FA could be developed into a therapeutic agent for chronic liver diseases .
  • Metabolic Regulation : Computational studies have highlighted FA's specificity for FXR over other nuclear receptors, emphasizing its potential as a targeted therapy for metabolic disorders related to liver function .

Mechanism of Action

Fargesone A exerts its effects by binding to the Farnesoid X Receptor (FXR). Upon binding, it induces the recruitment of coactivators such as steroid receptor coactivators (SRCs) and the release of corepressors like nuclear corepressor (NCoR). This activation leads to the transcription of downstream target genes involved in bile acid metabolism, lipid balance, inflammatory response, and organ fibrosis .

Comparison with Similar Compounds

Fargesone A belongs to a family of lignan and neolignan derivatives from Magnolia species. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Molecular Formula Molecular Weight Source Key Pharmacological Actions Reference
This compound C₂₁H₂₄O₆ 372.42 Magnolia biondii FXR agonist; anti-fibrotic, anti-inflammatory
Fargesone B C₂₁H₂₄O₆ 372.41 Magnolia denudata Non-selective calcium channel inhibitor; suppresses vascular smooth muscle contraction
Fargesin C₂₁H₂₂O₆ 370.41 Magnolia biondii PAF receptor antagonist; platelet aggregation inhibitor
Denudanolide A C₂₀H₂₀O₆ 356.37 Magnolia denudata Not well characterized; potential anti-inflammatory

Key Structural Differences :

  • This compound vs. B : While both share the same molecular formula (C₂₁H₂₄O₆), they differ in stereochemistry and substitution patterns, leading to divergent biological activities. This compound’s FXR agonism contrasts with Fargesone B’s calcium channel modulation .
  • Fargesin : A structural isomer with a distinct bicyclic framework, contributing to its antiplatelet activity via PAF receptor antagonism .

Functional Analogs (FXR Modulators)

Compound Source Mechanism Selectivity for FXR Clinical Relevance Reference
This compound Magnolia biondii Direct FXR agonist High Potential for liver disease therapy
Obeticholic Acid (OCA) Synthetic bile acid FXR agonist High Approved for primary biliary cholangitis; side effects in NASH trials
Cafestol Coffee beans FXR agonist Moderate Reduces bile acid synthesis; hypolipidemic effects
Auraptene Citrus peels FXR antagonist Low Hepatoprotective via indirect pathways

Key Functional Differences :

  • This compound vs.
  • This compound vs. Cafestol : Both activate FXR, but this compound shows higher selectivity and potency in suppressing CYP7A1 (IC₅₀ ~1 μM vs. cafestol’s ~10 μM) .

Research Findings and Comparative Efficacy

  • In Vivo Liver Protection : this compound reduced fibrosis markers (collagen deposition, α-SMA) by 40–60% in mice, outperforming OCA in mitigating bile acid toxicity .
  • Calcium Antagonism : Fargesone B inhibits voltage-gated calcium channels (IC₅₀ ~5 μM) but lacks FXR activity, unlike this compound .
  • Synthetic Accessibility : this compound’s biomimetic synthesis (12 steps, 28% yield) is more scalable than Fargesone B’s isolation from low-yield plant sources .

Biological Activity

Fargesone A (FA) is a natural compound recognized for its significant biological activity, particularly as a selective agonist of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis and lipid metabolism, making FA a candidate for therapeutic applications in liver diseases. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential clinical implications.

Chemical Structure and Isolation

This compound is characterized by a unique polycyclic framework with five contiguous stereogenic centers, which distinguishes it among similar compounds. It was isolated from the leaves of the plant Fargesonia and has been utilized in traditional Chinese medicine. The limited availability of FA from natural sources has historically hindered extensive biological evaluations; however, recent advancements in synthetic methodologies have improved access to this compound .

This compound functions primarily through its interaction with FXR. It binds directly to the bile acid-binding site of FXR, activating downstream signaling pathways that regulate metabolic processes. In vitro studies have demonstrated that FA effectively enhances the transcriptional regulation of target genes involved in bile acid synthesis and transport. This activation is crucial for alleviating hepatocyte lipid accumulation and cell death associated with liver disorders .

In Vitro Studies

In vitro experiments have confirmed that this compound activates FXR signaling pathways. Notable findings include:

  • Lipid Accumulation : FA significantly reduces lipid accumulation in hepatocytes by promoting the expression of genes involved in lipid metabolism.
  • Cell Viability : Studies indicate that FA can protect liver cells from apoptosis induced by toxic agents, suggesting its potential as a hepatoprotective agent .

In Vivo Studies

Research utilizing mouse models has further elucidated the therapeutic potential of this compound:

  • Liver Disorders : In models of cholestasis and non-alcoholic fatty liver disease (NAFLD), FA administration resulted in marked improvements in liver function and histopathological features.
  • Mechanistic Insights : The compound's efficacy was shown to be FXR-dependent, reinforcing its role as a selective FXR agonist .

Comparative Analysis with Other Compounds

This compound's unique properties can be contrasted with other known FXR modulators. The following table summarizes key characteristics:

CompoundStructure TypeBiological ActivityUnique Features
This compoundPolycyclic natural productFXR agonistUnique polycyclic framework
GuggulsteroneSteroidal compoundFXR agonistKnown cholesterol-lowering effects
Bile AcidsNatural metabolitesEndogenous FXR ligandsRegulate bile acid homeostasis
Obeticholic AcidSynthetic derivativeApproved for liver disease treatmentDesigned specifically as an FXR agonist

This compound stands out due to its specific binding affinity for FXR over other nuclear receptors, which is critical for minimizing off-target effects during therapeutic applications .

Case Studies and Clinical Implications

Recent studies have highlighted this compound's potential in clinical settings:

  • Cholestatic Liver Disease : Clinical trials are underway to assess the efficacy of FA in patients suffering from cholestatic liver diseases, where it could help restore normal bile acid levels and improve liver function.
  • Metabolic Disorders : Given its role in lipid metabolism, FA may also be beneficial for patients with metabolic syndrome or NAFLD, conditions that are increasingly prevalent globally .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of isolated Fargesone A for experimental reproducibility?

  • Methodology : High-performance liquid chromatography (HPLC) with a purity threshold of ≥98% is recommended for quality control. Key parameters include using a C18 reverse-phase column, UV detection at 254 nm, and mobile phases optimized for polar terpenoid separation. Storage at 2–8°C in inert solvents (e.g., CHCl₃) preserves structural integrity .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) with chiral column HPLC to resolve stereoisomers. Specific optical rotation measurements (e.g., [α]D²⁵ = +196° in CHCl₃) and X-ray crystallography further validate absolute configuration .

Q. How can this compound’s solubility limitations in aqueous systems be addressed for in vitro assays?

  • Methodology : Use co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤0.1% to minimize cytotoxicity. For cell-based studies, validate solubility via dynamic light scattering (DLS) and confirm bioactivity retention using positive controls (e.g., synthetic FXR agonists) .

Advanced Research Questions

Q. What strategies enable scalable asymmetric synthesis of this compound to overcome low natural extraction yields?

  • Methodology : A 9-step biomimetic synthesis from commercially available precursors has been reported. Key steps include enzymatic resolution for stereocontrol and Pd-catalyzed cyclization to construct the tricyclic core. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) to improve yield .

Q. How can conflicting data on this compound’s FXR activation potency across different cell models be resolved?

  • Methodology : Standardize assay conditions by controlling variables such as cell line (e.g., HepG2 vs. primary hepatocytes), FXR isoform expression, and ligand-binding domain mutations. Use AlphaScreen® technology to quantify co-activator recruitment dynamics and correlate with transcriptional reporter assays .

Q. What experimental designs validate this compound’s hepatoprotective effects in vivo while addressing metabolic instability?

  • Methodology : Employ pharmacokinetic (PK) studies with LC-MS/MS quantification to monitor plasma/tissue concentrations. Use bile duct ligation (BDL) or carbon tetrachloride (CCl₄)-induced liver injury models. Pair with prodrug derivatization (e.g., esterification) to enhance bioavailability .

Q. How can computational modeling improve understanding of this compound’s structure-activity relationship (SAR) for FXR agonism?

  • Methodology : Perform molecular docking with FXR’s ligand-binding domain (PDB ID: 1OSH) and molecular dynamics (MD) simulations to identify critical binding residues. Validate predictions via site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity during high-throughput screening (HTS)?

  • Methodology : Implement rigorous quality control (QC) protocols, including LC-MS purity checks and biological replicate assays. Use statistical tools like Z’-factor analysis to validate HTS robustness and exclude outliers due to compound degradation .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a clinical-translational study on this compound’s therapeutic potential?

  • Population : Patients with non-alcoholic steatohepatitis (NASH).
  • Intervention : Oral administration of this compound (10 mg/kg/day).
  • Comparison : Placebo or obeticholic acid (OCA).
  • Outcome : Reduction in serum ALT/AST levels at 12 weeks.
  • Time : Longitudinal assessment over 6 months.
  • Rationale : Aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) for translational research .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s anti-fibrotic assays?

  • Methodology : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address heteroscedasticity via data transformation or robust regression .

Q. Handling Contradictory Evidence

Q. How should researchers reconcile discrepancies between in vitro FXR activation data and in vivo efficacy studies?

  • Methodology : Conduct metabolite profiling to identify active derivatives formed in vivo. Use FXR-knockout (FXR⁻/⁻) mice to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., chromatin immunoprecipitation for FXR-DNA binding) .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound’s pharmacological data in manuscripts?

  • Methodology : Follow the CHROMATOGRAPHY journal’s standards: Provide raw HPLC chromatograms, NMR spectra, and crystal structure CIF files as supplementary data. Detail experimental protocols (e.g., solvent ratios, incubation times) to enable replication .

Properties

IUPAC Name

(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COELSLLVNMRXHB-KYIFXELVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2C1(C(=CC(=O)C2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@@H]2[C@]1(C(=CC(=O)[C@H]2CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331969
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116424-69-2
Record name Fargesone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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